4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid
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Overview
Description
4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid is an organic compound with a complex structure that includes methoxy, phenylpentoxy, and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with arylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Used in Suzuki–Miyaura cross-coupling reactions.
4-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with different functional groups.
Uniqueness
4-[4-Methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H26O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[4-methoxy-3-(5-phenylpentoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C25H26O4/c1-28-23-16-15-22(20-11-13-21(14-12-20)25(26)27)18-24(23)29-17-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,11-16,18H,3,6-7,10,17H2,1H3,(H,26,27) |
InChI Key |
KYNQTYUMPBFDFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OCCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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